molecular formula C17H11Cl2FN2O3 B4393758 3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide

Cat. No.: B4393758
M. Wt: 381.2 g/mol
InChI Key: SACVVLDGOMXWEC-UHFFFAOYSA-N
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Description

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Amidation: The final step involves the reaction of the chlorinated isoindolinone with 4-fluoroaniline and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylpropanamide: Lacks the fluorine atom on the phenyl ring.

    3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide may enhance its biological activity and stability compared to similar compounds. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, making this compound potentially more effective in certain applications.

Properties

IUPAC Name

3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O3/c18-13-7-11-12(8-14(13)19)17(25)22(16(11)24)6-5-15(23)21-10-3-1-9(20)2-4-10/h1-4,7-8H,5-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACVVLDGOMXWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-(4-fluorophenyl)propanamide

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